molecular formula C18H21NO2 B11459361 N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11459361
M. Wt: 283.4 g/mol
InChI Key: YPTSZKSNKXHIKE-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide is an organic compound characterized by a cyclopentyl group attached to a propanamide backbone, which is further substituted with a phenylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the furan ring.

    Formation of the propanamide backbone: This can be synthesized through a series of reactions including amide formation and subsequent functional group transformations.

    Cyclopentyl group attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral environments).

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(5-phenylfuran-2-yl)propanamide
  • 2-cyano-3-(5-phenyl-2-furyl)acrylamide
  • N-phenyl-3-(5-phenyl-2-furyl)acrylamide

Uniqueness

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C18H21NO2/c20-18(19-15-8-4-5-9-15)13-11-16-10-12-17(21-16)14-6-2-1-3-7-14/h1-3,6-7,10,12,15H,4-5,8-9,11,13H2,(H,19,20)

InChI Key

YPTSZKSNKXHIKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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